Acifran Acifran Acifran is a hypolipidaemic agent more potent than nicotinic acid and clofibrate. Acifran is an agonist of human orphan GPCR HM74A/GPR109A and HM74B (GPR109B) and has been shown to reduce serum triglycerides and circulating LDL-cholesterol in vivo, without having an effect on liver weight or liver enzymes.
Brand Name: Vulcanchem
CAS No.: 72420-38-3
VCID: VC0517072
InChI: InChI=1S/C12H10O4/c1-12(8-5-3-2-4-6-8)10(13)7-9(16-12)11(14)15/h2-7H,1H3,(H,14,15)
SMILES: CC1(C(=O)C=C(O1)C(=O)O)C2=CC=CC=C2
Molecular Formula: C12H10O4
Molecular Weight: 218.2 g/mol

Acifran

CAS No.: 72420-38-3

Inhibitors

VCID: VC0517072

Molecular Formula: C12H10O4

Molecular Weight: 218.2 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Acifran - 72420-38-3

CAS No. 72420-38-3
Product Name Acifran
Molecular Formula C12H10O4
Molecular Weight 218.2 g/mol
IUPAC Name 5-methyl-4-oxo-5-phenylfuran-2-carboxylic acid
Standard InChI InChI=1S/C12H10O4/c1-12(8-5-3-2-4-6-8)10(13)7-9(16-12)11(14)15/h2-7H,1H3,(H,14,15)
Standard InChIKey DFDGRKNOFOJBAJ-UHFFFAOYSA-N
SMILES CC1(C(=O)C=C(O1)C(=O)O)C2=CC=CC=C2
Canonical SMILES CC1(C(=O)C=C(O1)C(=O)O)C2=CC=CC=C2
Appearance Solid powder
Melting Point 176.0 °C
Description Acifran is a hypolipidaemic agent more potent than nicotinic acid and clofibrate. Acifran is an agonist of human orphan GPCR HM74A/GPR109A and HM74B (GPR109B) and has been shown to reduce serum triglycerides and circulating LDL-cholesterol in vivo, without having an effect on liver weight or liver enzymes.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 2-methyl-2-phenyl-3(2H)furanone-5-carboxylic acid
acifran
AY 25712
AY-25,712
AY-25712
Reference 1: Hunninghake DB, Edwards KD, Sopko GS, Tosiello RL. Controlled trial of acifran in type II hyperlipoproteinemia. Clin Pharmacol Ther. 1985 Sep;38(3):313-7. PubMed PMID: 4028627.
2: Cayen MN, Gonzalez R, Ferdinandi ES, Greselin E, Hicks DR, Kraml M, Dvornik D. The metabolic disposition of acifran, a new antihyperlipidemic agent, in rats and dogs. Xenobiotica. 1986 Mar;16(3):251-63. PubMed PMID: 3705621.
3: Mahboubi K, Witman-Jones T, Adamus JE, Letsinger JT, Whitehouse D, Moorman AR, Sawicki D, Bergenhem N, Ross SA. Triglyceride modulation by acifran analogs: activity towards the niacin high and low affinity G protein-coupled receptors HM74A and HM74. Biochem Biophys Res Commun. 2006 Feb 10;340(2):482-90. Epub 2005 Dec 19. PubMed PMID: 16389067.
4: Jung JK, Johnson BR, Duong T, Decaire M, Uy J, Gharbaoui T, Boatman PD, Sage CR, Chen R, Richman JG, Connolly DT, Semple G. Analogues of acifran: agonists of the high and low affinity niacin receptors, GPR109a and GPR109b. J Med Chem. 2007 Apr 5;50(7):1445-8. Epub 2007 Mar 15. PubMed PMID: 17358052.
5: Cayen MN, Ferdinandi ES, Hicks DR, Gonzalez R, Cosyns L, Dubuc J, Kraml M, Edwards KD. Pharmacokinetics and disposition of the lipid-lowering drug acifran in normal subjects and in patients with renal failure. Clin Pharmacol Ther. 1990 Jan;47(1):50-6. PubMed PMID: 2295219.
6: LaRosa JC, Miller VT, Edwards KD, DeBovis MR, Stoy DB. Acifran: a double-blind, randomized, placebo-controlled efficacy study in type IIa hyperlipoproteinemic patients. Artery. 1987;14(6):338-50. PubMed PMID: 3314798.
7: Hughes-Large JM, Pang DK, Robson DL, Chan P, Toma J, Borradaile NM. Niacin receptor activation improves human microvascular endothelial cell angiogenic function during lipotoxicity. Atherosclerosis. 2014 Dec;237(2):696-704. doi: 10.1016/j.atherosclerosis.2014.10.090. Epub 2014 Oct 28. PubMed PMID: 25463108.
8: Liu R, van Veldhoven JP, IJzerman AP. The role of the C-terminus of the human hydroxycarboxylic acid receptors 2 and 3 in G protein activation using Gα-engineered yeast cells. Eur J Pharmacol. 2016 Jan 5;770:70-7. doi: 10.1016/j.ejphar.2015.11.052. Epub 2015 Dec 4. PubMed PMID: 26656756.
9: Maciejewski-Lenoir D, Richman JG, Hakak Y, Gaidarov I, Behan DP, Connolly DT. Langerhans cells release prostaglandin D2 in response to nicotinic acid. J Invest Dermatol. 2006 Dec;126(12):2637-46. Epub 2006 Sep 28. PubMed PMID: 17008871.
10: Knowles HJ, te Poele RH, Workman P, Harris AL. Niacin induces PPARgamma expression and transcriptional activation in macrophages via HM74 and HM74a-mediated induction of prostaglandin synthesis pathways. Biochem Pharmacol. 2006 Feb 28;71(5):646-56. Epub 2006 Jan 18. Erratum in: Biochem Pharmacol. 2006 May 28;71(11):1662. Te Poole, Robert [corrected to te Poele, Robert H]. PubMed PMID: 16386710.
11: Wise A, Foord SM, Fraser NJ, Barnes AA, Elshourbagy N, Eilert M, Ignar DM, Murdock PR, Steplewski K, Green A, Brown AJ, Dowell SJ, Szekeres PG, Hassall DG, Marshall FH, Wilson S, Pike NB. Molecular identification of high and low affinity receptors for nicotinic acid. J Biol Chem. 2003 Mar 14;278(11):9869-74. Epub 2003 Jan 9. PubMed PMID: 12522134.
12: Cayen MN, Kallai-Sanfacon MA, Dubuc J, Greselin E, Dvornik D. Evaluation of the lipid-lowering activity of AY-25,712 in rats. Atherosclerosis. 1982 Dec;45(3):267-79. PubMed PMID: 6818976.
13: Cercós-del-Pozo RA, Pérez-Giménez F, Gálvez-Alvarez J, Salabert-Salvador MT, Garcia-March FJ, Antón-Fos GM. Correlation of pharmacological properties of a group of hypolipaemic drugs by molecular topology. J Pharm Pharmacol. 1996 Mar;48(3):240-4. PubMed PMID: 8737046.
14: Pike NB, Wise A. Identification of a nicotinic acid receptor: is this the molecular target for the oldest lipid-lowering drug? Curr Opin Investig Drugs. 2004 Mar;5(3):271-5. Review. PubMed PMID: 15083592.
15: Gonzalez R, Thibeault D. A liquid chromatographic method for the determination of AY-25,712, a lipid-lowering agent, in serum. Clin Biochem. 1983 Aug;16(4):244-8. PubMed PMID: 6616810.
16: Cayen MN, Kallai-Sanfacon MA, Dubuc J, Greselin E, Dvornik D. Effect of AY-25,712 on fatty acid metabolism in rats. Atherosclerosis. 1982 Dec;45(3):281-90. PubMed PMID: 7159499.
17: Kallai-Sanfacon MA, Cayen MN, Dubuc J, Greselin E, Dvornik D. Effect of AY-25,712 and other lipid-lowering agents on liver catalase and liver carnitine acetyltransferase in rats. Proc Soc Exp Biol Med. 1983 Jul;173(3):367-71. PubMed PMID: 6867010.
PubChem Compound 51576
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator